molecular formula C14H14F6N2O5 B11091482 Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester

Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester

Cat. No.: B11091482
M. Wt: 404.26 g/mol
InChI Key: CGILOFDIAOOJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester typically involves multiple steps. The starting materials often include 2,5-dimethoxyaniline and trifluoroacetic anhydride. The reaction conditions usually require a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction proceeds through a series of steps including acylation, esterification, and amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester can undergo various types of chemical reactions including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound’s potential as a biochemical probe is being explored. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. Its applications range from the manufacture of pharmaceuticals to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, ethyl ester
  • Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, butyl ester

Uniqueness

The uniqueness of propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester lies in its specific combination of functional groups. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14F6N2O5

Molecular Weight

404.26 g/mol

IUPAC Name

methyl 2-(2,5-dimethoxyanilino)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C14H14F6N2O5/c1-25-7-4-5-9(26-2)8(6-7)21-12(11(24)27-3,14(18,19)20)22-10(23)13(15,16)17/h4-6,21H,1-3H3,(H,22,23)

InChI Key

CGILOFDIAOOJKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.